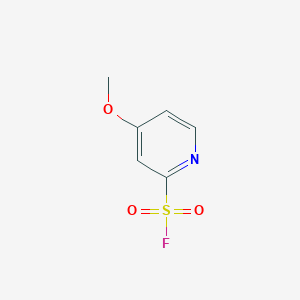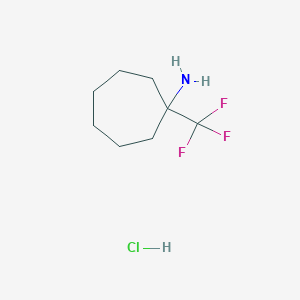
1-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2470440-92-5 . It is a versatile compound used in scientific research, with potential applications in various fields such as medicinal chemistry and material science.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C8H14F3N.ClH/c9-8(10,11)7(12)5-3-1-2-4-6-7;/h1-6,12H2;1H . This indicates that the molecule consists of a cycloheptane ring with a trifluoromethyl group and an amine group attached to the same carbon atom, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 217.66 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.作用機序
The exact mechanism of action of TCA is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This increase in neurotransmitter levels can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
TCA has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity in mice, reduce blood pressure in rats, and increase heart rate in dogs. TCA has also been shown to have antidepressant and anxiolytic effects in animal studies. However, the exact effects of TCA on humans are not fully understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
TCA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized through reaction conditions and starting materials. TCA is also relatively stable and can be stored for extended periods without significant degradation. However, TCA has several limitations, including its potential toxicity and the need for caution when handling and using it in lab experiments.
将来の方向性
There are several future directions for the use of TCA in scientific research. One potential direction is to investigate its potential as a therapeutic agent for depression and anxiety disorders. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to determine the safety and efficacy of TCA in humans and to optimize its synthesis and purification methods.
Conclusion
1-(Trifluoromethyl)cycloheptan-1-amine;hydrochloride is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TCA as a therapeutic agent and to optimize its use in scientific research.
合成法
The synthesis of TCA involves the reaction of cycloheptanone with trifluoroacetic acid and hydroxylamine hydrochloride. The resulting product is then treated with hydrogen chloride to obtain TCA hydrochloride. The purity and yield of TCA depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
TCA has been used in various scientific research studies, including the investigation of the central nervous system, cardiovascular system, and the immune system. It has been used as a tool to study the effects of monoamine oxidase inhibitors, which are a class of drugs used to treat depression and anxiety disorders. TCA has also been used to study the role of neurotransmitters such as dopamine and norepinephrine in the brain.
特性
IUPAC Name |
1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)5-3-1-2-4-6-7;/h1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAKWLZWJNOURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2795120.png)
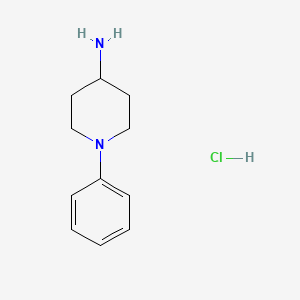
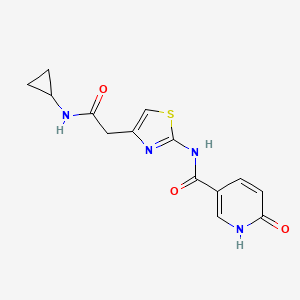
![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795129.png)
![2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B2795132.png)
![1-[(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole](/img/structure/B2795133.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)
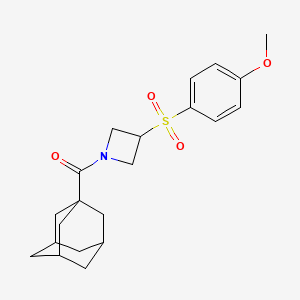
![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2795137.png)
![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)

